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Reproducibility of published results for D4476

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Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

Cat. No.: B1669709

D4476: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor D4476 with other commercially available alternatives. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their experimental designs.

Introduction to D4476

D4476 is a cell-permeable and ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Type I Receptor (TGF-βRI). It has been shown to be a potent and relatively specific inhibitor, demonstrating significantly greater potency than other inhibitors such as IC261 and CKI-7 in in vitro assays.[1] [2] D4476 has been utilized in various research contexts, including the investigation of signaling pathways, cancer biology, and stem cell research.

Performance Comparison

The following tables summarize the key quantitative data for D4476 and its common alternatives, IC261 and CKI-7.



Inhibitor	Target(s)	IC50 (in vitro)	Key Characteristics	Reference
D4476	CK1δ, ALK5	0.3 μM (CK1δ), 0.5 μM (ALK5)	Cell-permeable, ATP-competitive	
IC261	CΚ1δ/ε, CΚ1α	1 μΜ (CK1δ/ε), 16 μΜ (CK1α)	Cell-permeable, ATP-competitive	[3]
CKI-7	CΚ1δ	6 μΜ	Limited cell permeability	[3]

Table 1: In Vitro Inhibitory Activity of D4476 and Alternatives. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of D4476, IC261, and CKI-7 against their primary targets as determined in in vitro kinase assays.

Inhibitor	Cell Line	Concentration & Effect	Reference
D4476	H4IIE hepatoma cells	10 μM effectively inhibits CK1 and ALK5	
D4476	Multiple Myeloma (MM) cell lines	Up to 50 μM induces toxicity	
IC261	Various cancer cell lines	20-50 μM shows low activity in some cell- based assays	[3]

Table 2: Cellular Activity of D4476 and IC261. This table highlights the effective concentrations of D4476 and IC261 in cell-based assays, demonstrating their utility in cellular studies.

Signaling Pathways

D4476 primarily targets two key signaling kinases: Casein Kinase 1 (CK1) and ALK5.

Casein Kinase 1 (CK1) Signaling

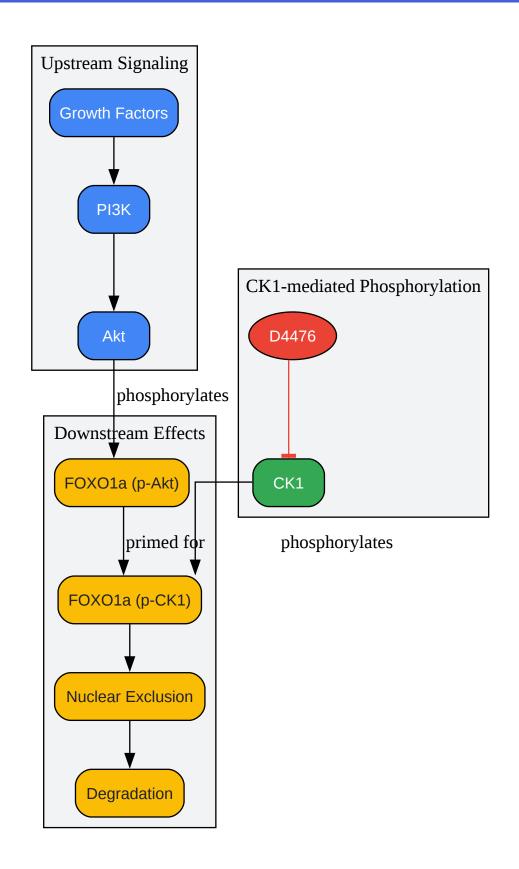






CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and the DNA damage response. One of the well-characterized substrates of CK1 is the transcription factor FOXO1a. CK1 phosphorylates FOXO1a at Serine 322 and Serine 325, which promotes its nuclear exclusion and subsequent degradation. This process is often primed by prior phosphorylation of FOXO1a by Akt (Protein Kinase B).





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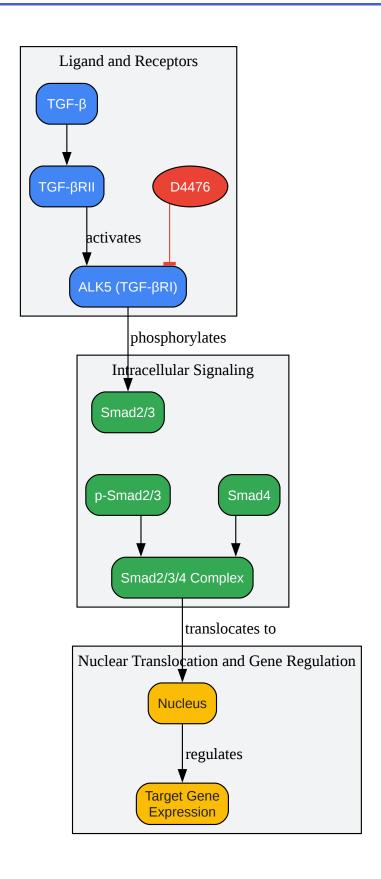
Caption: D4476 inhibits CK1-mediated phosphorylation of FOXO1a.



ALK5 (TGF-βRI) Signaling

ALK5 is the type I receptor for Transforming Growth Factor-beta (TGF- β). Upon binding of TGF- β , the type II receptor (TGF- β RII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.





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Caption: D4476 inhibits TGF-β signaling by targeting ALK5.



Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of D4476 and its alternatives. Note: These protocols may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds on a purified kinase.

Materials:

- Purified active CK1 or ALK5 enzyme
- Specific peptide substrate for the kinase
- D4476 and other inhibitors (dissolved in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
- [y-32P]ATP
- P81 phosphocellulose paper or other method for detecting phosphorylation
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.
- Add varying concentrations of D4476 or other inhibitors to the reaction mixture. Include a DMSO-only control.
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [γ-32P]ATP.
- Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.



- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of a specific protein in cell lysates.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FOXO1a)
- Primary antibody for the total protein (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system



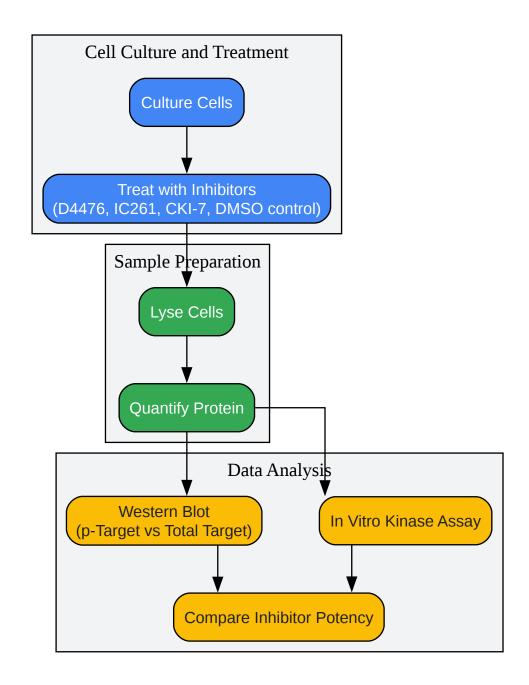
Procedure:

- Treat cells with D4476 or other inhibitors for the desired time.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][5][6]
- Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of D4476 and its alternatives in a cell-based assay.





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Caption: Workflow for comparing kinase inhibitors.

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